molecular formula C8H14O3 B2384408 Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate CAS No. 58240-93-0

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate

Cat. No.: B2384408
CAS No.: 58240-93-0
M. Wt: 158.197
InChI Key: QFZTZFHLMOJRBN-RQJHMYQMSA-N
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Description

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a colorless to yellow liquid or semi-solid that is used in various chemical and industrial applications. The compound is known for its unique structural features, which include a cyclopentane ring with a hydroxymethyl group and a carboxylate ester group in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of cis-3-hydroxymethylcyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: cis-3-carboxycyclopentane-1-carboxylate.

    Reduction: cis-3-hydroxymethylcyclopentanol.

    Substitution: cis-3-alkoxymethylcyclopentane-1-carboxylate.

Scientific Research Applications

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of methyl cis-3-hydroxymethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules.

Comparison with Similar Compounds

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate can be compared with other similar compounds such as:

    Methyl trans-3-hydroxymethylcyclopentane-1-carboxylate: Differing in the configuration of the hydroxymethyl group.

    Methyl 3-hydroxycyclopentane-1-carboxylate: Lacking the cis configuration.

    Methyl 3-hydroxymethylcyclohexane-1-carboxylate: Featuring a cyclohexane ring instead of a cyclopentane ring.

The unique cis configuration of this compound imparts distinct chemical and physical properties, making it valuable for specific applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZTZFHLMOJRBN-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58240-93-0
Record name rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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